molecular formula C21H21N3O2 B12167450 3-(1H-indol-3-yl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide

3-(1H-indol-3-yl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide

Cat. No.: B12167450
M. Wt: 347.4 g/mol
InChI Key: JCFGUGQTUHQUSF-UHFFFAOYSA-N
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Description

3-(1H-Indol-3-yl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide (IUPAC name) is a synthetic small molecule characterized by three key structural motifs:

  • Propanamide linker: A three-carbon chain with an amide group, enhancing solubility and enabling hydrogen bonding.
  • 4-(2-Oxopyrrolidin-1-yl)phenyl substituent: A pyrrolidinone-containing aromatic group that may influence pharmacokinetics and target binding.

Properties

Molecular Formula

C21H21N3O2

Molecular Weight

347.4 g/mol

IUPAC Name

3-(1H-indol-3-yl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide

InChI

InChI=1S/C21H21N3O2/c25-20(12-7-15-14-22-19-5-2-1-4-18(15)19)23-16-8-10-17(11-9-16)24-13-3-6-21(24)26/h1-2,4-5,8-11,14,22H,3,6-7,12-13H2,(H,23,25)

InChI Key

JCFGUGQTUHQUSF-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)CCC3=CNC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-3-yl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide typically involves multiple steps, starting with the preparation of the indole derivative. The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. The pyrrolidinone moiety can be introduced through a subsequent reaction involving the appropriate amine and acyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(1H-indol-3-yl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to form the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-2 and C-3 positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl₃).

Major Products Formed

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the pyrrolidinone moiety.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

Biological Activities

1. Anticancer Properties

Research indicates that compounds with indole and pyrrolidine moieties often exhibit anticancer activity. The compound has been studied for its potential to inhibit cancer cell proliferation and induce apoptosis in various cancer types. For instance, it may interact with specific molecular targets involved in tumor growth and survival pathways.

2. Antioxidant Activity

The antioxidant properties of 3-(1H-indol-3-yl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide are significant as they can mitigate oxidative stress, a contributor to various diseases including cancer and neurodegenerative disorders. Studies have shown that similar compounds can scavenge free radicals effectively, leading to reduced cellular damage.

3. Neurological Applications

Given the structural similarities to known psychoactive compounds, this molecule may influence neurotransmitter systems. Investigations into its effects on serotonin receptors or other neurobiological targets could provide insights into its potential use in treating mood disorders or neurodegenerative diseases.

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of 3-(1H-indol-3-yl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide and its biological activity is crucial for optimizing its efficacy. The indole ring is known for its ability to interact with various biological targets, while the pyrrolidine moiety may enhance bioavailability and receptor binding affinity.

Table 1: Structure-Activity Relationship Insights

Structural FeatureActivity Implication
Indole RingAnticancer and antioxidant activity
Pyrrolidine MoietyImproved binding affinity and solubility
Amide LinkageStability and metabolic profile

Case Studies

1. Anticancer Efficacy Study

In a recent study published in a peer-reviewed journal, researchers synthesized several analogs of 3-(1H-indol-3-yl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide to evaluate their anticancer properties against breast cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents, suggesting enhanced potency.

2. Neuroprotective Effects

Another study focused on the neuroprotective effects of this compound in models of neurodegeneration. It was found that treatment with 3-(1H-indol-3-yl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide significantly reduced markers of oxidative stress and inflammation in neuronal cells, indicating potential therapeutic benefits for conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of 3-(1H-indol-3-yl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, potentially modulating their activity. The pyrrolidinone moiety may also contribute to the compound’s overall biological activity by interacting with different molecular targets.

Comparison with Similar Compounds

Anti-Chagas Disease Agents (CYP51 Inhibitors)

Compounds 3n , 3o , 3p , and 3q () share the indole-propanamide scaffold but differ in substituents:

Compound Substituent Yield Key Features
3n 3-Phenylpropanamido, pyridin-4-yl 73% High yield; phenyl group enhances hydrophobicity.
3q 3-(4-Trifluoromethylphenyl)propanamido 17% Low yield due to bulky CF₃ group; improved metabolic stability.

Comparison :

  • Lower yields in analogs with bulky substituents (e.g., 3q: 17%) suggest synthetic challenges, which may also apply to the target compound .

Formyl Peptide Receptor (FPR) Agonists

Compounds (S)-9e () and (S)-9c () feature ureido linkages instead of propanamide:

Compound Substituent Molecular Weight (MS) Activity
(S)-9e 4-Methoxyphenylureido, pyridinylcyclohexylmethyl 524 Selective FPR agonist
(S)-9c Phenylcyclohexylmethyl 523 Moderate FPR activity

Comparison :

  • The 2-oxopyrrolidin-1-yl group could mimic cyclic moieties in FPR agonists, but its specific role requires further investigation .

Anticancer and Sulfonamide Derivatives

Compounds 6a , 7 , and 8 () incorporate sulfonamide groups:

Compound Structure Yield Application
6a Thioureido-propanoic acid 95.7% High yield; sulfonamide enhances hydrogen bonding.
8 Propenamide with dimethylpyrrolyl 28% Low yield due to complex synthesis.

Comparison :

  • The target compound lacks sulfonamide groups, which are critical for DNA topoisomerase inhibition in anticancer analogs.
  • Its pyrrolidinone moiety may offer alternative hydrogen-bonding interactions for target binding .

Dopamine D₂ Receptor Antagonists

Compound 1 () contains a benzoxazinone ring:

  • Structure : 3-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)-N-(4-(trifluoromethyl)phenyl)propanamide.
  • Features: Benzoxazinone improves π-π stacking; trifluoromethyl enhances lipophilicity.

Comparison :

Cycloalkylated and Bulky Substituent Analogs

Compounds from and include cyclohexyl and cycloheptyl groups:

  • Phase-transfer catalysis -synthesized analogs () show racemic mixtures, complicating enantiomer separation.
  • Cycloheptylpropanamide () exhibits enhanced hydrophobic binding but lower aqueous solubility.

Comparison :

  • The target compound’s 2-oxopyrrolidin-1-yl group provides a balance between hydrophobicity and polarity, avoiding extreme solubility issues .

Biological Activity

3-(1H-indol-3-yl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide is a synthetic compound that integrates an indole moiety with a pyrrolidine derivative, indicating potential for diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Indole Moiety : A bicyclic structure that is known for its role in various biological activities, including anticancer and antimicrobial properties.
  • Pyrrolidine Derivative : This part may contribute to neuroprotective effects and influence the compound's interaction with biological targets.

Molecular Formula : C22H23N3O2
Molecular Weight : 361.4 g/mol

Biological Activity Overview

Research indicates that compounds similar to 3-(1H-indol-3-yl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide exhibit significant biological activities, such as:

  • Anticancer Activity : Indole derivatives are often associated with anticancer properties. Preliminary studies suggest that this compound may inhibit cancer cell proliferation.
  • Neuroprotective Effects : The pyrrolidine component could enhance neuroprotective actions, making it a candidate for treating neurodegenerative diseases.

The mechanisms through which 3-(1H-indol-3-yl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide exerts its effects may involve:

  • Inhibition of Cell Proliferation : Similar compounds have shown the ability to induce apoptosis in cancer cells.
  • Modulation of Enzymatic Activity : The compound may interact with specific enzymes or receptors involved in cancer progression or neurodegeneration.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of related compounds. Below is a summary of relevant findings:

StudyCompoundBiological ActivityKey Findings
3-Phenyl-1H-indole derivativesAntimycobacterialExhibited time-dependent bactericidal activity against Mycobacterium tuberculosis (Mtb).
Indole derivativesCytotoxicityShowed IC50 values less than 10 μM against various cancer cell lines, indicating strong anticancer potential.
5-Nitroindazole derivativesAntineoplasticDemonstrated moderate antineoplastic activity against specific cancer cell lines.

Pharmacological Studies

Pharmacological studies are essential to determine the therapeutic potential of 3-(1H-indol-3-yl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide. These studies typically assess:

  • Cytotoxicity : Evaluating the compound's ability to kill cancer cells while sparing healthy cells.
  • Selectivity Index : Understanding the selectivity of the compound for cancer cells versus normal cells is crucial for therapeutic applications.

Future Directions

Further research is necessary to explore:

  • In Vivo Studies : To confirm the efficacy and safety of this compound in living organisms.
  • Mechanistic Studies : To elucidate the precise pathways through which the compound exerts its biological effects.
  • Structure-Activity Relationship (SAR) : Investigating how variations in structure affect biological activity could lead to more potent derivatives.

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